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Compound of Interest

Compound Name: VCH-286

Cat. No.: B611646

It appears there may be a typographical error in the compound name "VCH-286." Based on
current research, two compounds with similar designations, KCL-286 and GSK2556286, are
prominent in animal model studies. This technical support center provides detailed information
for both compounds to ensure researchers can effectively refine dosage and experimental
design.

Section 1: KCL-286 for Spinal Cord Injury Models

KCL-286 is an orally active and brain-penetrant retinoic acid receptor (RAR) 2 agonist
investigated for its potential in treating spinal cord and traumatic nerve injuries.[1] It functions
by activating RAR[2 in injured neurons, which promotes axonal regeneration, modulates
neuroinflammation, and regulates the extracellular matrix.[1][2]

Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action for KCL-286?

Al: KCL-286 is an agonist of the retinoic acid receptor 2 (RAR[B2).[1][3] The binding of KCL-
286 to the RARB2/retinoid X receptor (RXR) heterodimer on the retinoic acid response element
(RARE) activates transcriptional pathways essential for axonal regeneration.[2][4] This process
helps stimulate the outgrowth of axons, the nerve fibers responsible for transmitting signals.[3]

Q2: What are the recommended starting doses for KCL-286 in rat models of spinal cord injury?
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A2: A frequently cited effective oral dose in rat models is 3 mg/kg, administered every other day
for four weeks.[1] The minimum pharmacologically active dose (PAD) in rats has been
established at 0.3 mg/kg.[2]

Q3: What are the known pharmacokinetic parameters of KCL-286 in animals?

A3: Preclinical data have shown a mean half-life (t1/2) of 1.4 hours in rats and 2.5 hours in
dogs.[2] At a 3 mg/kg dose in rats, the maximum plasma concentration (Cmax) was 1,750
ng/ml and the area under the curve from 0-24 hours (AUCO0-24h) was 10,808 ng.h/ml on day
one.[4]

Troubleshooting Guide
Issue 1: Suboptimal functional recovery observed in a rat spinal cord contusion model.

o Possible Cause: Inadequate dosage.

o Troubleshooting Step: The effective dose in a rat model of sensory root avulsion was 3
mg/kg administered orally every other day.[1] Ensure your dosing regimen aligns with this
proven dosage. Consider that the optimal dose may vary depending on the specific injury
model.

Issue 2: Difficulty in assessing target engagement in vivo.
o Possible Cause: Lack of a reliable biomarker.

o Troubleshooting Step: RARB2 mRNA expression in white blood cells can be used as a
surrogate marker for target engagement.[2] Additionally, plasma levels of S100B have been
identified as a putative efficacy biomarker that correlates with axonal regeneration in nerve-
injured rats.[4][5]

Quantitative Data Summary
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Parameter Value Species Model Source
EC50 (RARB2) 1.9 nM In vitro [1]
EC50 (RARQ) 26 nM In vitro [1]
EC50 (RARY) 11 nM In vitro [1]
Spinal Cord
Effective Oral 3 mg/kg (every Rat Contusion & 1
a
Dose other day) Dorsal Root
Avulsion

Minimum Active

0.3 mg/kg Rat [2]
Dose
Half-life (t1/2) 1.4 hours Rat [2]
Half-life (t1/2) 2.5 hours Dog [2]
Cmax (at 3

1,750 ng/ml Rat [4]
mg/kg)
AUCO0-24h (at 3

10,808 ng.h/ml Rat [4]
mg/kg)
No-Adverse- )

10 mg/kg (daily
Event Level Dog [4]

for 28 days)
(NOAEL)

Experimental Protocols & Visualizations

Experimental Workflow for KCL-286 Efficacy Study in a Rat Model
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KCL-286 Efficacy Study Workflow

Signaling Pathway of KCL-286
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KCL-286 Signaling Pathway

Section 2: GSK2556286 for Tuberculosis Models

GSK2556286 is an orally active inhibitor of Mycobacterium tuberculosis that demonstrates
cholesterol-dependent activity.[6] It is being investigated for its potential to shorten tuberculosis
treatment regimens.[7]

Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action for GSK25562867

Al: GSK2556286 acts as an agonist of Rv1625c, a membrane-bound adenylyl cyclase in M.
tuberculosis.[6][8] This activation leads to a significant increase in intracellular cyclic AMP

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b611646?utm_src=pdf-body-img
https://www.medchemexpress.com/gsk2556286.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9872607/
https://www.medchemexpress.com/gsk2556286.html
https://www.researchgate.net/publication/366903622_Cyclic_AMP-Mediated_Inhibition_of_Cholesterol_Catabolism_in_Mycobacterium_tuberculosis_by_the_Novel_Drug_Candidate_GSK2556286
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

(cAMP) levels, which in turn inhibits cholesterol catabolism, a crucial metabolic pathway for the
bacterium's survival within the host.[6][7][8]

Q2: What are the effective doses of GSK2556286 in mouse models of tuberculosis?

A2: In chronic tuberculosis infection models in BALB/c and C3HeB/FeJ mice, GSK2556286 has
been tested at doses ranging from 10 to 200 mg/kg.[9] A dose of 100 mg/kg administered orally
five days a week for six weeks has been used in C3HeB/FeJ mice for selecting resistant
mutants.[10]

Q3: Is the activity of GSK2556286 dependent on the bacterial growth medium?

A3: Yes, the inhibitory activity of GSK2556286 is notably higher in the presence of cholesterol.
The IC50 is significantly lower in cholesterol-containing media compared to media with glucose
as the primary carbon source.[6]

Troubleshooting Guide

Issue 1: Low in vitro activity against M. tuberculosis.
o Possible Cause: Inappropriate culture medium.

e Troubleshooting Step: Ensure that the in vitro culture medium is supplemented with
cholesterol. GSK2556286's mechanism of action is dependent on the inhibition of cholesterol
metabolism.[6]

Issue 2: Emergence of drug-resistant mutants.
e Possible Cause: Mutations in the cya gene (Rv1625c).

e Troubleshooting Step: Resistance to GSK2556286 has been linked to mutations in the cya
gene.[10] Sequencing of this gene in resistant isolates can confirm the mechanism of
resistance.

Quantitative Data Summary
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SpeciesiCell Model/Conditi
Parameter Value . Source
Line on
Intracellular M.
IC50 0.07 uM THP-1 cells ) [6][10]
tuberculosis
) Cholesterol
IC50 (H37Rv) 2.12 uM In vitro ) [6]
medium
) Cholesterol
IC50 (Erdman) 0.71 uM In vitro ) [6]
medium
IC50 (H37Rv) >125 uM In vitro Glucose medium  [6]
IC50 (Erdman) >50 uM In vitro Glucose medium  [6]
Effective Dose Chronic TB
10-200 mg/kg Mouse ] ) [O1[11]
Range infection
Oral )
) o High Mouse [9]
Bioavailability
Oral
Moderate Rat, Dog [9]

Bioavailability

Experimental Protocols & Visualizations

Experimental Workflow for GSK2556286 In Vivo Efficacy Study
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GSK2556286 In Vivo Efficacy Workflow

Signaling Pathway of GSK2556286
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GSK2556286 Signaling Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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